2,5-Dibromoterephthalaldehyde
Overview
Description
2,5-Dibromoterephthalaldehyde is an organic compound with the molecular formula C8H4Br2O2. It is a derivative of terephthalaldehyde, where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its use as an intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromoterephthalaldehyde can be synthesized through several methods. One common method involves the bromination of terephthalaldehyde using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs in a solvent like acetic acid or chloroform at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent, and catalyst concentrations .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromoterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,5-Dibromoterephthalic acid.
Reduction: 2,5-Dibromobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dibromoterephthalaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Dibromoterephthalaldehyde involves its reactivity due to the presence of aldehyde and bromine functional groups. These groups allow it to participate in various chemical reactions, making it a versatile intermediate. The molecular targets and pathways depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromoterephthalic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
2,5-Dibromo-1,4-diformylbenzene: Another name for 2,5-Dibromoterephthalaldehyde.
2,5-Dibromobenzene-1,4-dicarbaldehyde: Another name for this compound.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis .
Biological Activity
2,5-Dibromoterephthalaldehyde (CAS No. 63525-48-4) is an organic compound characterized by the molecular formula . It is a derivative of terephthalaldehyde where bromine atoms are substituted at the 2 and 5 positions of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of various biologically active compounds and polymers.
- Molecular Weight : 291.92 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Log P (Octanol-Water Partition Coefficient) : Approximately 2.23, indicating moderate hydrophobicity.
- Toxicity : Classified with a warning signal due to potential harmful effects upon exposure.
The biological activity of this compound is largely attributed to its reactive functional groups—specifically, the aldehyde and bromine groups. These functionalities enable the compound to participate in various chemical reactions, making it a versatile building block for synthesizing biologically active molecules.
Research Findings
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this aldehyde have demonstrated efficacy against various bacterial strains, suggesting potential applications in medicinal chemistry.
- Cytotoxic Effects : Research indicates that certain derivatives may possess cytotoxic properties against cancer cell lines. The mechanism often involves the induction of apoptosis in targeted cells, which highlights the compound's potential in cancer therapy.
- Enzyme Inhibition : Some studies have reported that this compound acts as an inhibitor for specific cytochrome P450 enzymes (e.g., CYP1A2). This inhibition can influence drug metabolism and bioavailability, making it relevant in pharmacokinetic studies.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of compounds derived from this compound against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the aldehyde structure enhanced antimicrobial potency, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Case Study 2: Cancer Cell Line Study
In another research effort, derivatives synthesized from this compound were tested against human breast cancer cell lines (MCF-7). The findings revealed that certain derivatives induced apoptosis through mitochondrial pathways, demonstrating the compound's potential as a lead for anticancer drug development.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
2,5-Dibromoterephthalic acid | Carboxylic acid derivative | Moderate antimicrobial |
2,5-Dibromo-1,4-diformylbenzene | Aldehyde derivative | High cytotoxicity |
2,5-Dibromobenzene-1,4-dicarbaldehyde | Aldehyde derivative | Enzyme inhibition |
Unique Features
The unique substitution pattern of bromine atoms at specific positions on the aromatic ring contributes to the distinct reactivity and biological activity of this compound compared to its analogs. This specificity allows for targeted modifications that can enhance or alter biological effects.
Properties
IUPAC Name |
2,5-dibromoterephthalaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUKSWCSOBXUFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C=O)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493512 | |
Record name | 2,5-Dibromobenzene-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63525-48-4 | |
Record name | 2,5-Dibromobenzene-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromoterephthalaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,5-dibromoterephthalaldehyde in the synthesis of 2,3,6,7-substituted anthracene derivatives?
A1: this compound serves as a crucial starting material in the synthesis of a stable protected 1,2,4,5-benzenetetracarbaldehyde. This protected tetracarbaldehyde is a key intermediate and can be synthesized in two scalable steps from this compound. This intermediate is then converted to the desired 2,3,6,7-substituted anthracene derivative through a double intermolecular Wittig reaction, deprotection, and a final intramolecular double ring-closing condensation reaction. [] This synthetic route highlights the importance of this compound in accessing a challenging substitution pattern in anthracene chemistry.
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